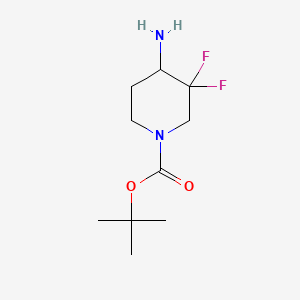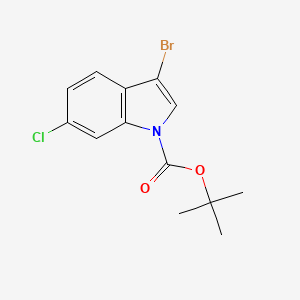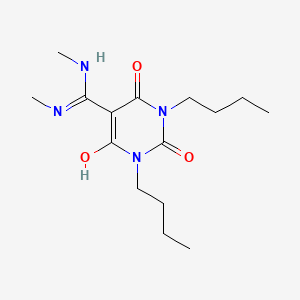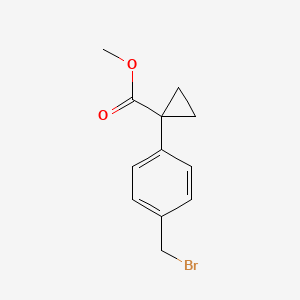
Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate
描述
Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate: is an organic compound with the molecular formula C12H13BrO2 It is a cyclopropane derivative featuring a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopropanecarboxylate ester
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the phenyl ring. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: The final step involves esterification to form the cyclopropanecarboxylate ester. This can be done using methanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The primary product is the corresponding alcohol.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Biological Probes: The compound can be used as a building block for designing biological probes to study enzyme activities and protein interactions.
Medicine:
Drug Development: Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: The compound can be used in the synthesis of polymers and materials with unique properties, such as enhanced strength or flexibility.
作用机制
The mechanism of action of Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.
相似化合物的比较
- Methyl 1-(4-chloromethyl)phenyl)cyclopropanecarboxylate
- Methyl 1-(4-methyl)phenyl)cyclopropanecarboxylate
- Methyl 1-(4-(hydroxymethyl)phenyl)cyclopropanecarboxylate
Comparison:
- Methyl 1-(4-chloromethyl)phenyl)cyclopropanecarboxylate: Similar in structure but with a chlorine atom instead of bromine, leading to different reactivity and potential applications.
- Methyl 1-(4-methyl)phenyl)cyclopropanecarboxylate: Lacks the halogen atom, resulting in different chemical properties and reactivity.
- Methyl 1-(4-(hydroxymethyl)phenyl)cyclopropanecarboxylate: Contains a hydroxyl group instead of a bromomethyl group, affecting its solubility and reactivity.
Conclusion
Methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate is a versatile compound with significant potential in various fields of scientific research. Its unique structural features and reactivity make it a valuable intermediate in organic synthesis, drug development, and material science. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and potential for innovation.
属性
IUPAC Name |
methyl 1-[4-(bromomethyl)phenyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO2/c1-15-11(14)12(6-7-12)10-4-2-9(8-13)3-5-10/h2-5H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOXCTPDCGDIIIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
873372-30-6 | |
| Record name | methyl 1-(4-(bromomethyl)phenyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)

![Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B580551.png)
![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)
![Tert-butyl 7-benzyl-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B580554.png)
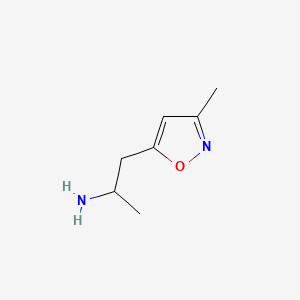
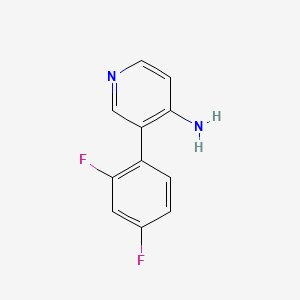
![5-Bromothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B580559.png)

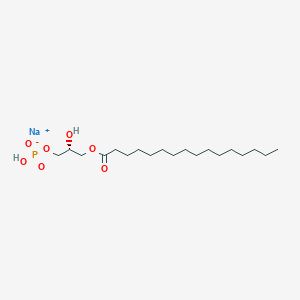
![6-Fluoro-N-methyl-[2,4'-bipyridin]-2'-amine](/img/structure/B580563.png)
